レファムリン酢酸塩
概要
説明
科学的研究の応用
Lefamulin acetate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a model compound for studying pleuromutilin derivatives and their synthesis . In biology, it is used to investigate bacterial protein synthesis and resistance mechanisms . In medicine, lefamulin acetate is primarily used to treat CABP, but it is also being explored for other bacterial infections . Industrially, it is used in the development of new antibiotics and pharmaceutical formulations .
生化学分析
Biochemical Properties
Lefamulin acetate plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It achieves this by binding to the peptidyl transferase center of the 50S bacterial ribosome, thereby preventing the binding of transfer RNA for peptide transfer . This interaction disrupts the formation of peptide bonds, which is essential for bacterial protein synthesis. Lefamulin acetate interacts with various biomolecules, including ribosomal RNA and proteins, to exert its antibacterial effects .
Cellular Effects
Lefamulin acetate has significant effects on various types of cells and cellular processes. It primarily targets bacterial cells, inhibiting their ability to synthesize proteins, which is vital for their growth and replication . This inhibition leads to the death of bacterial cells. In addition to its antibacterial effects, lefamulin acetate has been shown to modulate immune responses by reducing the infiltration of immune cells such as neutrophils, monocytes, and T-cells into infected tissues . This modulation can influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic effects.
Molecular Mechanism
The molecular mechanism of lefamulin acetate involves its selective inhibition of prokaryotic ribosomal protein synthesis. Lefamulin acetate binds to the peptidyl transferase center of the 50S ribosomal subunit, causing an induced fit that tightens the binding pocket around the antibiotic . This binding prevents the proper positioning of transfer RNA, thereby inhibiting peptide bond formation and protein synthesis. The unique structure of lefamulin acetate, including its tricyclic mutilin core and C14 side chain, is essential for its binding interactions and antimicrobial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lefamulin acetate have been observed to change over time. Studies have shown that lefamulin acetate is stable and maintains its antibacterial activity over extended periods . Like many antibiotics, it can undergo degradation under certain conditions, which may affect its long-term efficacy. In vitro and in vivo studies have demonstrated that lefamulin acetate can have sustained effects on bacterial populations, leading to significant reductions in bacterial load over time .
Dosage Effects in Animal Models
The effects of lefamulin acetate vary with different dosages in animal models. Studies have shown that the area under the curve (AUC)/MIC ratio is a critical parameter for predicting the efficacy of lefamulin acetate . Higher dosages of lefamulin acetate have been associated with greater reductions in bacterial colony-forming units (CFU), indicating increased antibacterial activity. At very high doses, toxic or adverse effects may be observed, including gastrointestinal disturbances and hepatic derangement .
Metabolic Pathways
Lefamulin acetate is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by enzymes such as cytochrome P450 . The metabolites of lefamulin acetate are then excreted through the kidneys. The metabolic pathways of lefamulin acetate can influence its pharmacokinetics and overall efficacy. Additionally, interactions with other drugs that affect cytochrome P450 enzymes can alter the metabolism of lefamulin acetate .
Transport and Distribution
Lefamulin acetate is transported and distributed within cells and tissues through various mechanisms. It rapidly penetrates the epithelial lining fluid (ELF) of the lungs, which is crucial for its effectiveness in treating respiratory infections . The transport of lefamulin acetate from plasma to ELF is facilitated by its chemical properties and interactions with transport proteins. This distribution ensures that lefamulin acetate reaches the site of infection in sufficient concentrations to exert its antibacterial effects .
Subcellular Localization
The subcellular localization of lefamulin acetate is primarily within the bacterial ribosome, where it binds to the peptidyl transferase center of the 50S ribosomal subunit . This localization is essential for its activity, as it directly interferes with bacterial protein synthesis. Lefamulin acetate does not require specific targeting signals or post-translational modifications to reach its site of action, as its chemical structure allows it to interact directly with the ribosomal subunit .
準備方法
合成経路と反応条件: レファムリン酢酸塩は、キノコPleurotus mutilusから得られる天然物であるプレウロミュチリンを出発原料とする一連の化学反応によって合成されます . 合成における重要な中間体の1つは、((1R,3R,4R)-4-ブロモ-3-ヒドロキシ-シクロヘキシル) tert-ブチルオキシカルボニルアミドであり、これは水酸化ナトリウムの存在下でチオ-プレウロミュチリンと反応して、レファムリンの保護された形態を生成します .
工業生産方法: レファムリン酢酸塩の工業生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が含まれます . このプロセスには、通常、精製と品質管理に高性能液体クロマトグラフィー(HPLC)が使用されます . 最終製品は、経口錠剤または静脈内溶液として医療用に製剤化されます .
化学反応の分析
反応の種類: レファムリン酢酸塩は、酸化、還元、置換などのさまざまな化学反応を起こします . これらの反応は、抗菌活性を高め、薬物動態を改善するために、化合物の構造を改変するために不可欠です .
一般的な試薬と条件: レファムリン酢酸塩の合成と改変に使用される一般的な試薬には、過ヨウ素酸ナトリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、tert-ブチルオキシカルボニル(Boc)などの保護基などがあります . 反応条件には、制御された温度、pH調整、エタノールやジクロロメタンなどの溶媒の使用がよく含まれます .
生成される主な生成物: これらの反応から生成される主な生成物には、最終的な有効成分であるレファムリン酢酸塩を生成するためにさらに処理されるさまざまな中間体が含まれます . これらの中間体は、必要な化学構造と活性が得られるように注意深く監視されます .
科学研究アプリケーション
レファムリン酢酸塩は、化学、生物学、医学、産業などの分野で、幅広い科学研究アプリケーションを持っています . 化学では、プレウロミュチリン誘導体とその合成を研究するためのモデル化合物として役立ちます . 生物学では、細菌のタンパク質合成と耐性メカニズムを調査するために使用されます . 医学では、レファムリン酢酸塩は主にCABPの治療に使用されますが、他の細菌感染症にも探求されています . 産業的には、新しい抗生物質や製剤の開発に使用されます .
作用機序
類似化合物との比較
生物活性
Lefamulin acetate is a novel pleuromutilin antibiotic that has garnered attention for its efficacy against community-acquired bacterial pneumonia (CABP) and other infections. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and immune-modulatory effects, supported by data tables and case studies.
Overview of Lefamulin Acetate
Lefamulin is a semi-synthetic derivative of pleuromutilin, characterized by its tricyclic core structure. It functions primarily by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC) and adjacent sites. This mechanism allows lefamulin to exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as atypical pathogens commonly involved in respiratory infections .
Pharmacokinetics
The pharmacokinetic profile of lefamulin is crucial for understanding its therapeutic potential. Key parameters include:
- Bioavailability : Approximately 25% in fasted conditions, with a reduction when taken with food.
- Peak Plasma Concentration () : Achieved within 0.88 to 2 hours post-administration.
- Elimination Half-Life : Ranges from 3 to 20 hours, with a mean of about 8 hours in patients with CABP.
- Total Body Clearance : Approximately 11.9 L/h .
Table 1: Pharmacokinetic Parameters of Lefamulin
Parameter | Value |
---|---|
Oral Bioavailability | ~25% |
(IV) | Varies with dose |
Elimination Half-Life | 3 to 20 hours |
Total Body Clearance | ~11.9 L/h |
Clinical Efficacy
Lefamulin has been evaluated in several clinical trials, notably the LEAP trials, demonstrating its efficacy in treating CABP. In these studies:
- LEAP 1 Trial : Patients received intravenous lefamulin every 12 hours, transitioning to oral therapy after three days. The primary endpoint was met with non-inferiority to moxifloxacin in symptom improvement .
- LEAP 2 Trial : Outpatients treated with oral lefamulin showed comparable effectiveness to moxifloxacin over five days, with similar clinical response rates .
Table 2: Clinical Trial Outcomes for Lefamulin
Trial | Treatment Group | Primary Endpoint (%) | Non-Inferiority Achieved |
---|---|---|---|
LEAP 1 | Lefamulin | 87.3 | Yes |
LEAP 2 | Lefamulin | 81.7 | Yes |
Immune-Modulatory Activity
Recent studies have explored the immune-modulatory effects of lefamulin, particularly in the context of viral infections like influenza. Lefamulin demonstrated significant reductions in pro-inflammatory cytokines such as IL-6, IL-10, and IFN-γ at higher doses. These findings suggest that beyond its antibacterial properties, lefamulin may also play a role in modulating immune responses .
Case Study: Lefamulin in Influenza Models
In an experimental model of influenza infection:
特性
IUPAC Name |
acetic acid;[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(1R,2R,4R)-4-amino-2-hydroxycyclohexyl]sulfanylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45NO5S.C2H4O2/c1-6-26(4)14-22(34-23(32)15-35-21-8-7-18(29)13-20(21)31)27(5)16(2)9-11-28(17(3)25(26)33)12-10-19(30)24(27)28;1-2(3)4/h6,16-18,20-22,24-25,31,33H,1,7-15,29H2,2-5H3;1H3,(H,3,4)/t16-,17+,18-,20-,21-,22-,24+,25+,26-,27+,28+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMXIQXWHPSVDE-ZPJPNJFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CCC(CC4O)N)C.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CS[C@@H]4CC[C@H](C[C@H]4O)N)C.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801027897 | |
Record name | Lefamulin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350636-82-6 | |
Record name | Lefamulin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14-O-{[(1R,2R,4R)-4-Amino-2-hydroxy-cyclohexylsulfanyl]-acetyl}-mutilin Acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What analytical methods are commonly employed to assess Lefamulin acetate in pharmaceutical formulations, and what are the key validation parameters for these methods?
A1: A recent study [] focused on developing and validating a stability-indicating Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for the estimation of Lefamulin in pure form and pharmaceutical drug products. The researchers emphasized the importance of method validation, particularly for stability-indicating assays, to ensure the accuracy, precision, and reliability of the analytical results [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。